molecular formula C21H20N4O4 B5680381 N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5680381
M. Wt: 392.4 g/mol
InChI Key: KPUXQXHVSOSZKA-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and an acetylamino phenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the initial formation of the pyridazinone core through a cyclization reaction. This is followed by the introduction of the methoxyphenyl group via a substitution reaction. Finally, the acetylamino phenyl group is attached through an acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The acetylamino phenyl group may enhance its binding affinity to certain receptors or enzymes, while the pyridazinone core could modulate its biological activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-[4-(acetylamino)phenyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring may confer distinct properties compared to its isomers.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-14(26)22-16-6-8-17(9-7-16)23-20(27)13-25-21(28)11-10-19(24-25)15-4-3-5-18(12-15)29-2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUXQXHVSOSZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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